REACTION_SMILES
|
[Cl:44][CH2:45][Cl:46].[NH2:1][c:2]1[c:3]([C:11]([NH2:12])=[O:13])[c:4]2[c:5]([s:6]1)[CH2:7][CH2:8][CH2:9][CH2:10]2.[OH:14][C:15](=[O:16])[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[OH:24][n:25]1[c:26]2[cH:27][cH:28][cH:29][cH:30][c:31]2[n:32][n:33]1.[OH:34][c:35]1[c:36]2[n:37][n:38][nH:39][c:40]2[cH:41][cH:42][cH:43]1>>[NH:1]([c:2]1[c:3]([C:11]([NH2:12])=[O:13])[c:4]2[c:5]([s:6]1)[CH2:7][CH2:8][CH2:9][CH2:10]2)[C:15](=[O:14])[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)c1c(N)sc2c1CCCC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
On1nnc2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2[nH]nnc12
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)c1c(NC(=O)Cc2ccccc2)sc2c1CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |